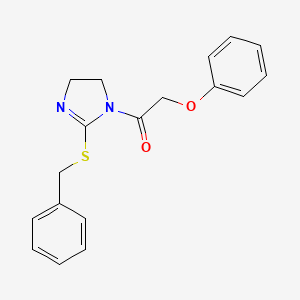

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzylthio and imidazole . Benzylthio is a functional group containing a benzene ring attached to a sulfur atom, which is in turn attached to a hydrogen atom. Imidazole is a heterocyclic compound that contains two nitrogen atoms in a five-membered ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as benzimidazole-thione derivatives have been synthesized through alkylation reactions . Another study reported the synthesis of 1,3,4-thiadiazole derivatives through the reaction of methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate with selected derivatives of hydrazonoyl halide .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy . The molecular structures were also confirmed by X-ray single crystallography .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of N-(aryl)-2-chloroacetamide with 5-(4-trifluoromethylphenyl)amino-1,3,4-thiadiazole-2 (3H)-thione has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the application of biochar (a type of charcoal used as a soil amendment) has been found to influence soil physical and chemical properties .Aplicaciones Científicas De Investigación

Fluorescence Properties and Sensing Applications

- A compound similar in structure, 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, has been studied for its fluorescent properties, showing coordination with Zn2+ ions, resulting in strong fluorescence with a quantum yield of 0.64 and a significant Stoke's shift (Zheng Wen-yao, 2012).

- Imidazole derivatives, including structures related to 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone, have been developed as reversible luminescent sensors for the detection of cyanide and mercury ions. These compounds display specific sensing abilities towards CN- ions, affecting fluorescence properties (G. Emandi, Keith J. Flanagan, M. Senge, 2018).

Synthesis and Characterization

- Research on derivatives of the imidazole ring, which includes the structure of interest, has led to the synthesis of various compounds. For example, reactions of N-aryl-N-(4,5-dihydro-1H−imidazol-2-yl)-hydroxylamines with carbon disulfide to form 1-(1,3-benzothiazol-2-yl)-2-imidazolidinethiones illustrate the versatility and reactivity of imidazole derivatives (F. Sa̧czewski, T. Dębowski, 1998).

- The structure of 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone is closely related to compounds studied for their electrochromic properties, where hydrogen bonding influences the properties of conducting polymers. These studies contribute to the understanding of how molecular structure affects material properties (Hava Akpinar, A. Nurioglu, L. Toppare, 2012).

Safety and Hazards

Direcciones Futuras

Future research could focus on the synthesis and characterization of this specific compound, as well as its potential applications in various fields such as medicine or materials science. The development of new synthetic methods and the exploration of the compound’s biological activities could also be areas of interest .

Propiedades

IUPAC Name |

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-17(13-22-16-9-5-2-6-10-16)20-12-11-19-18(20)23-14-15-7-3-1-4-8-15/h1-10H,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXISLMFCUAARK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329001 |

Source

|

| Record name | 1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816294 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

851864-24-9 |

Source

|

| Record name | 1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-(2-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2402774.png)

![Methyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B2402779.png)